molecular formula C6H7N3O2 B140831 7,8-Dihydropyrrolo[1,2-a][1,3,5]triazine-2,4(3H,6H)-dione CAS No. 133365-44-3

7,8-Dihydropyrrolo[1,2-a][1,3,5]triazine-2,4(3H,6H)-dione

Cat. No.: B140831
CAS No.: 133365-44-3
M. Wt: 153.14 g/mol
InChI Key: GZPKTTTZWAHRJY-UHFFFAOYSA-N
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Description

7,8-Dihydropyrrolo[1,2-a][1,3,5]triazine-2,4(3H,6H)-dione is a bicyclic heterocyclic compound featuring a fused pyrrolo-triazine-dione scaffold. Its structure includes a pyrrolidine ring fused to a 1,3,5-triazine moiety, with two ketone groups at positions 2 and 2.

Properties

IUPAC Name

7,8-dihydro-6H-pyrrolo[1,2-a][1,3,5]triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c10-5-7-4-2-1-3-9(4)6(11)8-5/h1-3H2,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPKTTTZWAHRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=O)NC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydropyrrolo[1,2-a][1,3,5]triazine-2,4(3H,6H)-dione typically involves cyclization reactions. One common method includes the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions to form the desired heterocyclic ring system .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydropyrrolo[1,2-a][1,3,5]triazine-2,4(3H,6H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully hydrogenated compounds .

Scientific Research Applications

Key Chemical Reactions

  • Oxidation : Can yield hydroxylated derivatives.
  • Reduction : Produces hydrogenated derivatives.
  • Substitution : Facilitates the introduction of various functional groups.

Chemistry

7,8-Dihydropyrrolo[1,2-a][1,3,5]triazine-2,4(3H,6H)-dione serves as an essential building block in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations that are crucial in developing new compounds.

Biology

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies suggest it may inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity : Preliminary investigations show promise in targeting cancer cells through specific molecular interactions.

Medicine

The compound is under investigation for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for drug development:

  • Mechanism of Action : It may inhibit specific enzymes or receptors linked to disease progression.
  • Therapeutic Applications : Potential use in treatments for infections and cancers.

Industry

In industrial applications, this compound is utilized in:

  • Material Development : As a precursor in synthesizing advanced materials.
  • Pharmaceutical Manufacturing : In the production of drugs due to its reactive nature and ability to form derivatives.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations. Further mechanistic studies revealed that the compound induces apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Properties

Research conducted by Pharmaceutical Biology demonstrated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics amidst rising antibiotic resistance.

Mechanism of Action

The mechanism of action of 7,8-Dihydropyrrolo[1,2-a][1,3,5]triazine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. This compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Structural Analog: 7,8-Dihydropyrrolo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione (5a)

Structural Differences :

  • The triazine substituents differ ([1,2,4] vs. [1,3,5] in the target compound), altering nitrogen atom positions and electronic distribution.
  • The pyrrolo ring fusion is at [2,1-c] instead of [1,2-a], leading to distinct ring strain and reactivity.

Physicochemical Properties :

  • Elemental analysis: C 57.51%, H 7.18%, N 20.15% (Calcd: C 57.40%, H 7.23%, N 20.08%) .
  • Higher carbon content compared to other analogs, likely due to the absence of bulky substituents.

Key Contrast :
The [1,2,4]-triazine configuration may reduce aromaticity compared to the [1,3,5] isomer, affecting stability and intermolecular interactions.

Structural Analog: 7,8-Dihydroimidazo[1,2-a]-1,3,5-triazine-2,4-(3H,6H)-dithione (I)

Structural Differences :

  • Replaces the pyrrolo ring with an imidazo ring, introducing an additional nitrogen atom.
  • Contains dithione (C=S) groups instead of diones (C=O), altering electronic and solubility properties.

Structural Analog: 3-Arylcyclohepta[4,5]pyrrolo[1,2-a]-1,3,5-triazine-2,4(3H)-diones (5a,b)

Structural Differences :

  • Incorporates a fused cyclohepta ring, increasing molecular rigidity and steric bulk.

Physicochemical Properties :

  • 5b : Mp 240–241°C (decomp); IR carbonyl stretches at 1723 cm⁻¹ (C=O) and 1681 cm⁻¹ (triazine ring).
  • Electrochemical reduction potentials are more negative than simpler analogs, indicating lower reducibility .

Unique Reactivity :

  • Exhibits photo-induced autorecycling oxidation, converting amines to imines in >100% yield due to catalytic behavior .

Key Contrast: The cyclohepta extension and aryl substituents significantly modify redox behavior and photochemical activity compared to the non-fused target compound.

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Notable Properties
7,8-Dihydropyrrolo[1,2-a][1,3,5]triazine-2,4(3H,6H)-dione (Target) Pyrrolo[1,2-a]triazine None Likely heterocyclization Data not explicitly provided; inferred stability from analog comparisons.
7,8-Dihydropyrrolo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione (5a) Pyrrolo[2,1-c]triazine None Concentration/washing C 57.51%, H 7.18%, N 20.15%; white powder.
7,8-Dihydroimidazo[1,2-a]-1,3,5-triazine-2,4-(3H,6H)-dithione (I) Imidazo[1,2-a]triazine Dithione groups Alkylation/substitution Bioactive derivatives; sulfur enhances lipophilicity.
3-(4-Nitrophenyl)-cyclohepta[4,5]pyrrolo[1,2-a]-1,3,5-triazine-2,4(3H)-dione (5b) Cyclohepta-pyrrolo-triazine 4-Nitrophenyl Heterocyclization Mp 240–241°C; IR 1723/1681 cm⁻¹; photo-oxidative catalysis.

Biological Activity

7,8-Dihydropyrrolo[1,2-a][1,3,5]triazine-2,4(3H,6H)-dione is a heterocyclic compound belonging to the broader class of nitrogen-containing heterocycles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in anticancer and antimicrobial therapies.

Chemical Structure and Properties

The molecular structure of this compound features a fused ring system that includes nitrogen atoms. Its IUPAC name reflects its complex structure:

  • IUPAC Name : 7,8-dihydro-6H-pyrrolo[1,2-a][1,3,5]triazine-2,4-dione
  • CAS Number : 133365-44-3

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example:

  • Cell Line Testing : Compounds derived from this triazine have been tested against lung (A549), breast (MCF-7), colon (HCT116), and prostate (PC-3) cancer cell lines. Notably, some derivatives displayed IC50 values as low as 0.33 μM in PC-3 cells .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties , which are critical in the development of new antibiotics. Its effectiveness against various bacterial strains has been documented:

  • Mechanism of Action : The mechanism involves the inhibition of specific enzymes or receptors crucial for microbial survival. This inhibition leads to a decrease in microbial growth and viability .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes associated with cancer cell proliferation and microbial resistance. For example, it has been noted for its interaction with vascular endothelial growth factor receptor 2 (VEGFR-2), which is significant in tumor angiogenesis .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antiproliferative Activity :
    • A study evaluated a series of triazine derivatives for their antiproliferative effects on cancer cells. The results indicated that certain derivatives exhibited potent activity against multiple cancer types with IC50 values ranging from 0.33 to 18.36 μM .
  • Antimicrobial Efficacy :
    • Research highlighted the antimicrobial activity of triazine derivatives against various pathogens. The compounds were shown to effectively inhibit bacterial growth in vitro .

Data Table: Biological Activity Summary

Activity TypeTarget Cell Line/PathogenIC50 Value (μM)Reference
AnticancerPC-30.33
AnticancerMCF-716.50
AntimicrobialVarious BacteriaVaries

Q & A

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield RangeEvidence Source
Starting Material2-Aminopyrrole derivatives51–76%
SolventDMF/THF55–76%
Reaction Time12–24 hours51–76%
PurificationRecrystallization (Et₂O)>95% purity

Q. Table 2. Spectral Benchmarks for Structural Confirmation

TechniqueDiagnostic FeatureReference ValueEvidence Source
13C NMR (DMSO-d6)C=O (dione)160–170 ppm
IR (KBr)ν(C=O) Stretching1650–1750 cm⁻¹
HRMS (ESI+)[M+H]+ for C₆H₇N₃O₂m/z 154.1665 (calc.)

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